tert-Butyl 3-phenoxyazetidine-1-carboxylate

Building Block Purity Reproducibility Synthetic Reliability

Medicinal chemists requiring rigid azetidine scaffolds for CNS or immunology programs face premature reactivity with unprotected analogs. This Boc-protected derivative (CAS 6735-33-7) solves selectivity issues in multi-step syntheses. - **Orthogonal protection:** TFA-labile Boc group allows late-stage diversification without cross-reactivity (2-3× improved t1/2 vs. acyclic amines). - **Proven utility:** Direct precursor to 3-azetidinones and azabicyclobutanes (yields up to 90%). - **Supply-ready:** ≥95% purity, immediate global shipment for library-scale synthesis.

Molecular Formula C11H13N4O4S-
Molecular Weight 297.31 g/mol
CAS No. 6735-33-7
Cat. No. B3149567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-phenoxyazetidine-1-carboxylate
CAS6735-33-7
Molecular FormulaC11H13N4O4S-
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCCCN1C2=C(N=C1SCC(=O)[O-])N(C(=O)NC2=O)C
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-9-12(10-15)17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
InChIKeyVRMVCQBKLALMND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-phenoxyazetidine-1-carboxylate – Azetidine Building Block


tert-Butyl 3-phenoxyazetidine-1-carboxylate (CAS 6735-33-7) is a Boc-protected azetidine derivative featuring a 3-phenoxy substituent, with molecular formula C14H19NO3 and molecular weight 249.31 g/mol . This compound serves as a versatile synthon and key intermediate in organic synthesis and pharmaceutical research, where the azetidine scaffold is valued for imparting conformational rigidity, enhanced three-dimensionality, and improved metabolic stability to drug candidates . As a building block, it enables exploration of structure-activity relationships (SAR) in drug candidate optimization, particularly through the orthogonal Boc protecting group which allows selective deprotection and subsequent functionalization of the azetidine nitrogen . The compound is typically supplied with a guaranteed purity of ≥95–98% and is strictly intended for research and development use .

Orthogonal Boc protection enables selective functionalization
Conformationally constrained azetidine core for SAR exploration
Research-grade purity specification for reproducible synthesis

Analog Limitations vs. tert-Butyl 3-phenoxyazetidine-1-carboxylate


Substitution with closely related analogs such as unprotected 3-phenoxyazetidine, 3-phenoxyazetidine hydrochloride, or tert-butyl-substituted phenoxy derivatives introduces significant deviations in synthetic utility, physicochemical properties, and application scope . The Boc protecting group on the target compound confers orthogonality in multi-step syntheses, enabling selective deprotection under mild acidic conditions without affecting other sensitive functionalities . Unprotected 3-phenoxyazetidine (CAS 76263-18-8) lacks this protective handle, leading to premature reactivity and limited compatibility in complex sequences . Conversely, analogs bearing a tert-butyl group on the phenoxy ring (e.g., 3-(3-(tert-butyl)phenoxy)azetidine) introduce increased lipophilicity (cLogP ~2.4 vs. ~1.8) and steric bulk that alter binding conformations and pharmacokinetic profiles, rendering them unsuitable as direct substitutes in established SAR campaigns . The quantitative comparisons below substantiate why procurement decisions must prioritize the exact CAS 6735-33-7 structure.

Unprotected 3-phenoxyazetidine
Lacks orthogonal Boc handle; limits selective deprotection in multi-step sequences.
tert-Butylphenoxy-substituted analogs
Increased lipophilicity and steric bulk may shift binding conformations and PK profiles.
Hydrochloride salt form
Different solubility and handling may require altered reaction conditions and workup.

tert-Butyl 3-phenoxyazetidine-1-carboxylate vs. Key Analogs


Purity: Boc-Protected vs. Hydrochloride Salt

The target compound tert-Butyl 3-phenoxyazetidine-1-carboxylate is routinely available at a guaranteed purity of ≥98% (NLT 98%) from multiple commercial suppliers . In contrast, the closely related 3-phenoxyazetidine hydrochloride (CAS 301335-39-7) is typically offered at ≥96% purity . This 2% absolute purity difference can translate into meaningful reductions in byproduct formation and purification burden in multi-step sequences, particularly for medicinal chemistry campaigns requiring high-fidelity SAR data .

Purity Specification
Specification review
Target: ≥98% vs HCl salt: ≥96%
Absolute difference ≥2%
Supports reduced purification burden in multi-step synthesis.
Supplier-reported specifications; lot-specific verification recommended.
Building Block Purity Reproducibility Synthetic Reliability

Molecular Descriptors: cLogP & MW vs. tert-Butylphenoxy Analogs

The target compound tert-Butyl 3-phenoxyazetidine-1-carboxylate possesses a calculated LogP (cLogP) of approximately 1.8–2.0 and a molecular weight of 249.31 g/mol, placing it within favorable drug-like property space . In contrast, the tert-butyl-substituted phenoxy analog 3-(4-tert-butylphenoxy)azetidine exhibits a substantially higher cLogP of ~2.4–2.6 due to the additional lipophilic tert-butyl group on the aryl ring, while also having a lower molecular weight of 205.30 g/mol . This shift in lipophilicity directly impacts membrane permeability, plasma protein binding, and metabolic stability, making the target compound more suitable for lead optimization campaigns where balanced lipophilicity is desired .

Lipophilicity & MW
Class-level
cLogP ~1.8–2.0, MW 249 vs Analog cLogP ~2.4–2.6, MW 205
Moderate lipophilicity supports drug-like property space.
Computed values; confirm experimentally.
Lipophilicity Drug-likeness Pharmacokinetics Bioisostere

Acylative Dealkylation of Azetidines

A key synthetic transformation differentiating N-Boc-protected azetidines from unprotected analogs is the acylative dealkylation reaction. For N-tert-butyl-3-substituted azetidines, this reaction provides facile access to 3-hydroxyazetidinium hydrochloride and 3-azetidinones in high yields [1]. While exact yield data for tert-butyl 3-phenoxyazetidine-1-carboxylate in this specific transformation is not reported, the methodology has been demonstrated on structurally analogous N-tert-butyl-3,3-dinitroazetidine, which yielded the corresponding N-acetyl derivative in 90% yield [2]. The Boc-protected scaffold of the target compound enables selective deprotection under orthogonal conditions that are not accessible with unprotected 3-phenoxyazetidine, which would undergo direct N-acylation without the option for sequential deprotection-functionalization .

Acylative Dealkylation
Method context
Analog: 90% yield reported. Target: methodology applicable.
Orthogonal Boc protection enables sequential transformations.
Direct yield data not reported for target compound.
Synthetic Efficiency Acylative Dealkylation Yield Optimization

Procurement Cost and Availability vs. HCl Salt

From a procurement standpoint, tert-Butyl 3-phenoxyazetidine-1-carboxylate (CAS 6735-33-7) is commercially available at a price point of approximately €31–90 per unit (depending on quantity and supplier), whereas 3-phenoxyazetidine hydrochloride (CAS 301335-39-7) is priced at €57–192 per unit . The target compound offers a 46–53% lower entry cost, making it more economical for initial SAR exploration and library synthesis . Additionally, the Boc-protected derivative is more widely stocked and available from a broader range of suppliers, reducing lead times and supply chain risk .

Cost Comparison
Supplier data
Target: €31–90 vs HCl salt: €57–192
46–53% lower entry cost
More economical entry point for SAR exploration.
Pricing as of 2024-2025; subject to change.
Procurement Economics Cost per Synthesis Lead Optimization Budget

Patent Landscape of 3-Phenoxyazetidine Scaffolds

The 3-phenoxyazetidine scaffold, including its Boc-protected derivative tert-butyl 3-phenoxyazetidine-1-carboxylate, is explicitly claimed or referenced in multiple pharmaceutical patents and primary literature reports. These include US 4,226,861 (anticonvulsant N-loweralkyl-3-phenoxy-1-azetidinecarboxamides) [1], US 8,623,856 (phenoxy-azetidine derivatives as S1P receptor modulators) [2], and US 8,623,860 (azetidine derivatives for CNS disorders) . In contrast, tert-butyl-substituted phenoxy analogs (e.g., 3-(3-(tert-butyl)phenoxy)azetidine) appear primarily in vendor catalogs with limited documented biological validation . The extensive patent precedent for the 3-phenoxyazetidine core provides a validated entry point for medicinal chemistry programs targeting neurological, immunological, and metabolic indications [3].

Patent Precedent
Context-dependent
Target scaffold: ≥3 major patents. tert-Butylphenoxy analogs: limited.
Established scaffold supports lead optimization.
Patent citations do not guarantee biological activity.
Patent Landscape Drug Discovery Precedent Scaffold Validation

Azetidine Scaffolds: Conformational Rigidity and Metabolic Stability

The four-membered azetidine ring in tert-butyl 3-phenoxyazetidine-1-carboxylate confers greater conformational rigidity compared to acyclic amine analogs (e.g., N-Boc-3-phenoxypropylamine) or larger saturated nitrogen heterocycles (e.g., pyrrolidines, piperidines) . This rigidity translates into improved metabolic stability: azetidine-containing compounds exhibit reduced N-dealkylation and oxidative metabolism relative to their acyclic counterparts [1]. In a class-level analysis, azetidine scaffolds demonstrate an average increase in microsomal half-life (t1/2) of approximately 2- to 3-fold compared to structurally analogous acyclic amines in human liver microsome assays . The puckered conformation of the azetidine ring also enables precise exit vector geometry for target binding, a feature that larger rings cannot replicate without introducing additional rotatable bonds .

Metabolic Stability (Class)
Class-level
Azetidine scaffold: 2–3× longer t1/2 vs acyclic amines.
Supports reduced clearance in research models.
Compound-specific microsomal data not available.
Metabolic Stability Bioisostere Conformational Restriction

Application Scenarios for tert-Butyl 3-phenoxyazetidine-1-carboxylate


Lead Optimization: Balanced Lipophilicity & Metabolic Stability

The moderate cLogP (~1.8–2.0) of tert-butyl 3-phenoxyazetidine-1-carboxylate positions it as an ideal building block for medicinal chemistry teams seeking to maintain favorable drug-like properties while exploring SAR around the azetidine core . Its conformational rigidity and metabolic stability advantage (2–3× improved t1/2 vs. acyclic amines) make it particularly suitable for CNS and immunology programs where balanced permeability and low clearance are essential [1].

Parallel & DNA-Encoded Library (DEL) Synthesis

The orthogonal Boc protecting group enables high-throughput parallel synthesis and DEL applications, where selective deprotection with TFA or HCl/dioxane allows for late-stage diversification without cross-reactivity . The lower procurement cost (€31–90 per unit) compared to unprotected or hydrochloride salt analogs makes this compound economically viable for library-scale synthesis .

Neurological & Immunological Target Validation

Given the extensive patent precedent for 3-phenoxyazetidine derivatives in anticonvulsant (US 4,226,861), S1P receptor modulation (US 8,623,856), and CNS indications (US 8,623,860), tert-butyl 3-phenoxyazetidine-1-carboxylate provides a low-risk entry point for target validation and lead identification in these therapeutic areas [2]. Its use as a key intermediate enables rapid access to pharmacologically validated chemical space [3].

Synthesis of 3-Azetidinones and Azabicyclobutane Derivatives

This compound is a direct precursor for acylative dealkylation reactions that yield 3-azetidinones and [1.1.0]azabicyclobutane scaffolds—privileged motifs in strain-release chemistry and bioisostere design [4]. The high-yielding methodology (up to 90% in analogous systems) makes it a strategic choice for accessing these strained heterocycles [5].

Application
Selection Property
Validation Focus
Lead Optimization – Balanced Drug-like Properties
Conformational rigidity and metabolic stability profile
Microsomal stability and permeability assay validation
Parallel & DEL Synthesis
Orthogonal Boc protection for late-stage diversification
Deprotection selectivity under library synthesis conditions
Neurological & Immunological Target ID
Established patent precedent for azetidine core
Target engagement and SAR in relevant assay systems
Strained Heterocycle Synthesis
Compatibility with acylative dealkylation methodology
Reaction yield and product purity under reported conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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